Cyclopentanone, 2-(acetyloxy)-
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Overview
Description
Cyclopentanone, 2-(acetyloxy)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a five-membered ring structure with a ketone functional group and an acetyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(acetyloxy)- can be synthesized through several methods. One common approach involves the acylation of cyclopentanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.
Another method involves the oxidation of cyclopentanol to cyclopentanone, followed by acetylation using acetic anhydride. This two-step process is often used in laboratory settings to prepare the compound in small quantities.
Industrial Production Methods
In industrial settings, cyclopentanone, 2-(acetyloxy)- can be produced through the pyrolysis of adipic acid and its esters. This process involves the thermal decomposition of adipic acid in the presence of a catalyst at elevated temperatures, resulting in the formation of cyclopentanone. The subsequent acetylation step is carried out using acetic anhydride to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cyclopentanol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentanone, 2-(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the ketone and acetyloxy functional groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A cyclic ketone with a similar structure but without the acetyloxy group.
Cyclopentanol: The alcohol derivative of cyclopentanone.
Cyclopentenone: A related compound with a double bond in the ring structure.
Uniqueness
Cyclopentanone, 2-(acetyloxy)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
CAS No. |
52789-75-0 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2-oxocyclopentyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-4-2-3-6(7)9/h7H,2-4H2,1H3 |
InChI Key |
RBEIPUMJEQUKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC1=O |
Origin of Product |
United States |
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